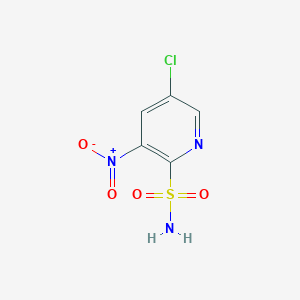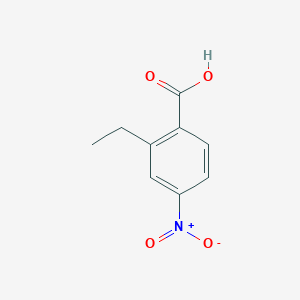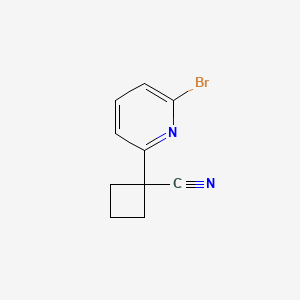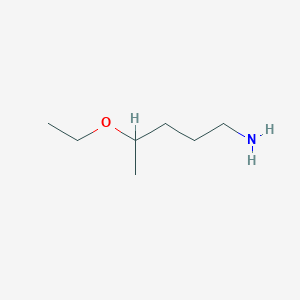![molecular formula C16H16N6O4 B13534358 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is known for its unique structure, which includes an azido group and a piperidinyl-isoindolinone moiety. It is often used as a building block in the synthesis of more complex molecules, particularly in the development of targeted protein degradation technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide as the azidating agent.
Final Coupling: The final step involves coupling the azido-piperidinyl-isoindolinone intermediate with a propanamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated synthesis platforms and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
1,2,3-Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azido group.
Applications De Recherche Scientifique
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide has several scientific research applications:
Targeted Protein Degradation: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Medicinal Chemistry: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.
Chemical Biology: Used in studies to understand protein-protein interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves its role as a ligand in PROTACs. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The azido group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares the isoindolinone core but lacks the azido group.
Pomalidomide: Similar structure but with different functional groups, used in cancer treatment.
Lenalidomide: Another analog with similar applications in medicinal chemistry.
Uniqueness
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is unique due to its azido group, which allows for versatile chemical modifications through click chemistry. This makes it particularly valuable in the development of targeted protein degradation technologies and other advanced therapeutic applications.
Propriétés
Formule moléculaire |
C16H16N6O4 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-6-5-14(24)19-10-1-2-11-9(7-10)8-22(16(11)26)12-3-4-13(23)20-15(12)25/h1-2,7,12H,3-6,8H2,(H,19,24)(H,20,23,25) |
Clé InChI |
RGKIPNGRMWIZSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)




![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)



![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
